molecular formula C14H18N4OS B2908574 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2320576-20-1

1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2908574
CAS No.: 2320576-20-1
M. Wt: 290.39
InChI Key: PXPUTVNWJWUYRD-UHFFFAOYSA-N
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Description

1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, while the pyrazole and thiazole rings are often prepared through cyclization reactions involving hydrazines and thioamides, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine apart from similar compounds is its unique combination of the piperidine, pyrazole, and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10-13(20-9-15-10)14(19)18-5-3-4-11(8-18)12-6-16-17(2)7-12/h6-7,9,11H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPUTVNWJWUYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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